molecular formula C12H17F2N B13252532 [(3,4-Difluorophenyl)methyl](pentyl)amine

[(3,4-Difluorophenyl)methyl](pentyl)amine

Cat. No.: B13252532
M. Wt: 213.27 g/mol
InChI Key: UGXWAXIDVKETGH-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)methylamine typically involves the reaction of 3,4-difluorobenzyl chloride with pentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (3,4-Difluorophenyl)methylamine may involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3,4-Difluorophenyl)methylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the pentylamine chain can influence its solubility and membrane permeability.

Comparison with Similar Compounds

(3,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:

    (3,4-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    (3,4-Difluorophenyl)methylamine: Shorter alkyl chain, which can influence its physical properties and interactions.

    (3,4-Difluorophenyl)methylamine: Longer alkyl chain, potentially affecting its solubility and biological interactions.

The uniqueness of (3,4-Difluorophenyl)methylamine lies in its specific combination of the difluorophenyl group and the pentylamine chain, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H17F2N/c1-2-3-4-7-15-9-10-5-6-11(13)12(14)8-10/h5-6,8,15H,2-4,7,9H2,1H3

InChI Key

UGXWAXIDVKETGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)F)F

Origin of Product

United States

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